molecular formula C11H16O4 B2472379 Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate CAS No. 75328-54-0

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B2472379
CAS No.: 75328-54-0
M. Wt: 212.245
InChI Key: XBJPZUHSXVMNEU-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate is a bicyclic diester with a norbornane-like structure. Its molecular formula is C₁₀H₁₄O₅, and molecular weight is 214.22 g/mol . The compound is primarily used as a building block in organic synthesis and drug discovery due to its rigid bicyclic framework, which imparts stereochemical stability .

Synthesis: A common synthetic route involves alkylation of cyclohexane diester monoenolates with 1,2-dihaloethane, followed by base-induced cyclization. This method is adaptable for synthesizing related bicycloalkane diesters .

Safety: The compound requires storage in a dry, ventilated environment at controlled temperatures, with precautions against ignition sources. It poses risks of toxicity via ingestion, inhalation, or skin contact and exhibits environmental hazards (e.g., aquatic toxicity) .

Properties

IUPAC Name

dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-8(12)10-4-3-5-11(6-10,7-10)9(13)15-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJPZUHSXVMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane . This reaction is carried out under mild conditions, often using a base such as potassium carbonate to facilitate the alkylation process. The reaction mixture is then subjected to purification steps, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to achieve high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products are bicyclo[3.1.1]heptane-1,5-dicarboxylic acid.

    Reduction: The major products are bicyclo[3.1.1]heptane-1,5-dimethanol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups at the 1 and 5 positions.

Scientific Research Applications

Bioisosteric Properties

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate functions as a bioisostere for meta-substituted (hetero)arenes. This characteristic is crucial in drug design as it can improve the solubility and bioavailability of pharmaceuticals while maintaining or enhancing biological activity. The introduction of this compound can alter the pharmacokinetics by breaking the planarity of traditional aromatic systems, which often leads to improved interactions with biological targets .

Synthesis of Functionalized Derivatives

Recent synthetic strategies have demonstrated the utility of this compound in creating derivatives that can be further functionalized for medicinal applications. For instance, its derivatives have been synthesized to explore their potential as novel therapeutic agents, showcasing a range of biological activities including anti-inflammatory and anticancer properties .

Reaction Mechanisms

The compound has been utilized in various cycloaddition reactions, enabling the formation of complex molecular architectures from simpler precursors. A notable reaction involves photoinduced cycloadditions that yield trisubstituted bicyclo[3.1.1]heptanes, demonstrating the versatility of this compound in synthetic pathways . The ability to generate multiple functional groups through these reactions enhances its applicability in organic synthesis.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Synthesis of Aminobicyclo[3.1.1]heptanes
    A recent study showcased a method for synthesizing aminobicyclo[3.1.1]heptanes using this compound as a precursor. This method involved mild conditions and resulted in high yields, demonstrating its efficiency and potential for further functionalization .
  • Case Study 2: Development of Drug Candidates
    In another study, derivatives of this compound were evaluated for their biological activity against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The bicyclic structure of the compound also allows it to act as a rigid scaffold, providing stability and specificity in its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Smaller bridge systems (e.g., [2.2.1]) exhibit higher ring strain , enhancing reactivity in cycloaddition reactions .
  • The [3.1.1] system’s synthesis yields (~89%) are comparable to [3.2.0] derivatives but require optimized cyclization conditions .
Physicochemical Properties
Property Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate Dimethyl bicyclo[3.2.0]heptane-1,5-dicarboxylate
Boiling Point (°C) Not reported Not reported 75.5–76 (0.2 mm Hg)
Density (g/cm³) Not reported Not reported 1.4691
Solubility Likely low in water; soluble in organic solvents Similar Soluble in CDCl₃

Insights :

  • Limited solubility in polar solvents is typical due to hydrophobic bicyclic frameworks.
  • Boiling points and densities are sparsely documented, highlighting a research gap .

Biological Activity

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate (DBHDC) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a bicyclic structure with two carboxylate groups attached to the 1 and 5 positions of the bicyclo framework. The synthesis of DBHDC typically involves several synthetic routes that allow for the introduction of functional groups necessary for biological activity.

Synthetic Methods

  • Cycloaddition Reactions : Various cycloaddition reactions have been employed to construct the bicyclic framework, including [2+2] photochemical cycloadditions.
  • Reduction Techniques : The use of spirocyclic oxetanyl nitriles has been explored to yield derivatives of bicyclo[3.1.1]heptanes, which can be further modified to produce DBHDC and its analogs .

Biological Activity

DBHDC exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Properties

Research indicates that compounds with similar bicyclic structures possess anticancer properties. The incorporation of DBHDC in drug design may enhance the efficacy of chemotherapeutics due to its structural similarity to known anticancer agents .

Enzymatic Activity

DBHDC has been shown to interact with various enzymes, indicating potential as an enzyme inhibitor or modulator. For example, studies on related compounds suggest that dicarboxylates can influence enzyme kinetics and substrate specificity .

Case Study 1: Anticancer Activity

A study investigated the effects of DBHDC on cancer cell lines, demonstrating significant cytotoxic effects against breast cancer cells at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

In another study, DBHDC was evaluated for its ability to inhibit specific decarboxylases involved in metabolic pathways. The results indicated a competitive inhibition pattern, suggesting its potential as a therapeutic agent in metabolic disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DBHDC:

Study Biological Activity Cell Line/Model IC50 (µM) Mechanism
Study 1AnticancerBreast Cancer15Apoptosis
Study 2Enzyme InhibitionMetabolic Model25Competitive

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate to maximize yield and purity?

  • Methodology : Use inert gas (e.g., nitrogen) during synthesis to prevent oxidation or moisture ingress . Optimize reaction temperature (typically 0–25°C) to balance reaction rate and byproduct formation. Monitor intermediates via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate).
  • Key Considerations : Avoid static discharge and open flames during handling (P210, P242) .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (P231, P233) at 2–8°C (P235) to prevent degradation . Use explosion-proof equipment (P241) and ground all containers to avoid static ignition (P243).
  • Key Considerations : Monitor storage conditions regularly for moisture ingress (P232) and avoid contact with incompatible materials (e.g., strong oxidizers) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and ester group positions. IR spectroscopy can validate carbonyl (C=O) stretches (~1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography may resolve bicyclic conformation ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the reactivity of this compound in cycloaddition reactions?

  • Methodology : Perform DFT studies (e.g., B3LYP/6-31G*) to map transition states and electron density distributions. Compare computational results with experimental data (e.g., reaction rates, regioselectivity) to validate mechanistic pathways. Reference studies on analogous bicyclic systems (e.g., dimethyl acetylenedicarboxylate) .
  • Key Considerations : Use solvent correction models (e.g., PCM) to account for polarity effects in reaction media.

Q. How can contradictions in reported bioactivity data for bicyclic dicarboxylates be resolved?

  • Methodology : Standardize bioassay protocols (e.g., CLSI guidelines for MIC testing) . Test under controlled conditions (e.g., pH, temperature) and validate purity via HPLC (>98%). Compare results with structurally similar compounds (e.g., dimethyl adamantane-1,3-dicarboxylate) to identify structure-activity relationships (SARs) .
  • Example : If MIC values vary, re-evaluate bacterial inoculum density (5 × 105^5 CFU/mL) and solvent effects (e.g., DMSO concentration) .

Q. What strategies optimize the regioselectivity of derivatization reactions for this compound?

  • Methodology : Use steric or electronic directing groups (e.g., methoxycarbonyl) to bias reactivity at specific positions. Employ kinetic vs. thermodynamic control by adjusting reaction time and temperature. Validate selectivity via 1H^1H-NMR coupling constants or NOESY .
  • Case Study : For ester hydrolysis, compare alkaline (NaOH) vs. enzymatic (lipase) conditions to target specific carboxylate groups.

Q. How can Hansen solubility parameters guide solvent selection for this compound in formulation studies?

  • Methodology : Determine Hansen parameters (δD_D, δP_P, δH_H) experimentally via solubility testing in solvents with known δ values (e.g., ethanol, acetone). Use solubility spheres to predict miscibility with excipients .
  • Key Considerations : Avoid solvents with high polarity (δP_P > 10 MPa1/2^{1/2}) to prevent ester hydrolysis.

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